Cas no 332099-29-3 (2-chloro-4H-Furo[3,2-b]pyrrole-5-carboxylic acid)

2-Chloro-4H-furo[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound featuring a fused furopyrrole scaffold with a chloro substituent and a carboxylic acid functional group. This structure makes it a versatile intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. The chloro group enhances reactivity for further functionalization, while the carboxylic acid moiety allows for derivatization into esters, amides, or other derivatives. Its rigid fused-ring system may contribute to binding affinity in medicinal chemistry applications. The compound is of interest in the synthesis of novel heterocyclic frameworks for drug discovery and materials science research. Proper handling is required due to potential reactivity of the chloro and acid functionalities.
2-chloro-4H-Furo[3,2-b]pyrrole-5-carboxylic acid structure
332099-29-3 structure
Product Name:2-chloro-4H-Furo[3,2-b]pyrrole-5-carboxylic acid
CAS No:332099-29-3
MF:C7H4ClNO3
MW:185.564560890198
CID:1111011
PubChem ID:22556501
Update Time:2025-05-24

2-chloro-4H-Furo[3,2-b]pyrrole-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-4H-furo[3,2-b]pyrrole-5-carboxylic acid
    • DB-355653
    • 332099-29-3
    • CHEMBL444199
    • 2-chloro-4H-furo[3,2-b]pyrrole-5-carboxylicacid
    • SCHEMBL1244036
    • MFCD19687979
    • BDBM50260769
    • AFEBFEJAYWJLIR-UHFFFAOYSA-N
    • EN300-6746892
    • 2-chloro-4H-Furo[3,2-b]pyrrole-5-carboxylic acid
    • Inchi: 1S/C7H4ClNO3/c8-6-2-3-5(12-6)1-4(9-3)7(10)11/h1-2,9H,(H,10,11)
    • InChI Key: AFEBFEJAYWJLIR-UHFFFAOYSA-N
    • SMILES: ClC1=CC2=C(C=C(C(=O)O)N2)O1

Computed Properties

  • Exact Mass: 184.98802
  • Monoisotopic Mass: 184.9879707g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 211
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 66.2Ų

Experimental Properties

  • PSA: 66.23

2-chloro-4H-Furo[3,2-b]pyrrole-5-carboxylic acid Pricemore >>

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Additional information on 2-chloro-4H-Furo[3,2-b]pyrrole-5-carboxylic acid

Comprehensive Analysis of 2-Chloro-4H-Furo[3,2-b]pyrrole-5-carboxylic Acid (CAS No. 332099-29-3)

The compound 2-chloro-4H-furo[3,2-b]pyrrole-5-carboxylic acid (CAS No. 332099-29-3) is a heterocyclic organic molecule with significant potential in pharmaceutical and agrochemical research. Its unique structure, combining furan and pyrrole rings, makes it a valuable intermediate for synthesizing bioactive compounds. Researchers are increasingly interested in this molecule due to its applications in drug discovery, particularly in targeting enzyme inhibitors and receptor modulators.

One of the most searched questions about CAS 332099-29-3 is its synthetic route and industrial-scale production. Recent advancements in green chemistry have spurred interest in optimizing its synthesis to reduce environmental impact. The compound’s chloro-substituted furan ring enhances its reactivity, making it a versatile building block for medicinal chemistry projects. Discussions on platforms like ResearchGate and PubMed highlight its role in developing antimicrobial agents and anti-inflammatory drugs.

From an SEO perspective, keywords like "2-chloro-4H-furo[3,2-b]pyrrole-5-carboxylic acid synthesis" and "CAS 332099-29-3 applications" rank highly in academic and industrial searches. The compound’s molecular weight (215.59 g/mol) and solubility properties are frequently queried, reflecting its practical utility. Its X-ray crystallography data, published in journals like ACS Omega, provides insights into its 3D conformation and intermolecular interactions.

Another trending topic is the patent landscape surrounding 332099-29-3. Companies like Merck and Pfizer have explored derivatives of this compound for kinase inhibition, aligning with the growing demand for targeted cancer therapies. Users often search for "2-chloro-4H-furo[3,2-b]pyrrole-5-carboxylic acid suppliers", indicating its commercial relevance. Regulatory databases such as REACH and FDA Orange Book track its safety profiles, ensuring compliance in GMP manufacturing.

In computational chemistry, CAS 332099-29-3 serves as a model for QSAR studies due to its balanced lipophilicity and hydrogen-bonding capacity. Researchers leverage tools like Schrödinger Suite to predict its ADMET properties, addressing common queries about bioavailability and metabolic stability. The rise of AI-driven drug design has further amplified interest in such scaffolds for virtual screening campaigns.

Environmental scientists also examine 2-chloro-4H-furo[3,2-b]pyrrole-5-carboxylic acid for its biodegradation pathways, responding to public concerns about persistent organic pollutants. Analytical methods like HPLC-MS and NMR spectroscopy are critical for quantifying its presence in wastewater treatment systems. These aspects align with global trends toward sustainable chemistry and circular economy principles.

In summary, CAS 332099-29-3 exemplifies the intersection of cutting-edge research and industrial innovation. Its multifaceted applications—from pharmaceutical intermediates to material science—ensure its continued relevance in scientific discourse. For those seeking custom synthesis or technical data sheets, collaboration with certified contract research organizations (CROs) is recommended to ensure quality and compliance.

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